

Spectroscopic data (NMR, IR, MS) for 7-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-Azaspiro[4.6]undecane

CAS No.: 184-13-4

Cat. No.: B1528267

[Get Quote](#)

Technical Guide: 7-Azaspiro[4.6]undecane Spectroscopic Profile, Synthesis, and Structural Elucidation[1]

Executive Summary & Significance

7-Azaspiro[4.6]undecane (CAS: 1758-39-0 for generic/derivatives) represents a distinct class of spirocyclic amines where a five-membered pyrrolidine-like ring shares a single carbon atom (spiro center) with a seven-membered azepane ring. Unlike flat aromatic scaffolds, this

-rich architecture offers unique vectors for drug design, improving solubility and metabolic stability while providing novel IP space.

This guide provides a definitive reference for the identification of the 7-aza isomer, distinguishing it from the thermodynamically favored 6-aza isomer often obtained via classical rearrangements.

Synthetic Routes & Experimental Protocols

To obtain high-purity **7-azaspiro[4.6]undecane** specifically (placing the nitrogen at position 7 rather than 6), classical Beckmann rearrangement of spiro[4.5]decan-6-one is often insufficient as it preferentially yields the 6-aza isomer due to the migratory aptitude of the quaternary spiro-carbon.

Therefore, we detail the Ring-Closing Metathesis (RCM) approach, which offers superior regiocontrol.

Protocol: RCM-Mediated Synthesis

- Target: 7-Tosyl-7-azaspiro[4.6]undec-?ene (Intermediate)

Hydrogenation

Deprotection.

Step 1: Substrate Assembly

- Starting Material: 1-Allylcyclopentanecarboxylic acid.
- Amide Coupling: React with allylamine (EDC·HCl, HOBT, DIPEA, DCM) to form N-allyl-1-allylcyclopentanecarboxamide.
- Reduction: Reduce the amide to the secondary amine using LiAlH₄ in THF (Reflux, 4h).
- Protection: Protect the amine with Tosyl chloride (TsCl) to prevent catalyst poisoning in the next step. Product: N-allyl-N-((1-allylcyclopentyl)methyl)-4-methylbenzenesulfonamide.

Step 2: Ring-Closing Metathesis (RCM)

- Reagents: Grubbs II Catalyst (5 mol%), DCM (Degassed).
- Procedure: Dissolve the diene precursor in anhydrous, degassed DCM (0.01 M dilution to favor intramolecular cyclization). Add Grubbs II catalyst. Reflux for 12–24 hours under inert atmosphere (Ar/N₂).

- Workup: Concentrate and purify via flash chromatography (SiO₂, Hex/EtOAc).

- Result: 7-Tosyl-7-azaspiro[4.6]undec-9-ene.

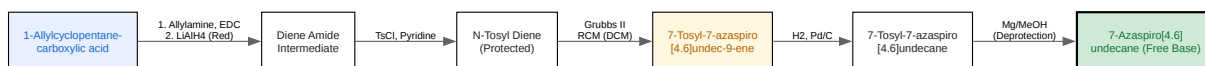
Step 3: Hydrogenation & Deprotection

- Hydrogenation: H₂

(1 atm), Pd/C (10%), MeOH, RT, 4h. Yields the saturated 7-tosyl-7-azaspiro[4.6]undecane.

- Deprotection: Mg / MeOH (sonication) or Na / Naphthalene to remove the Tosyl group.
- Isolation: Acid-base extraction yields the free amine **7-Azaspiro[4.6]undecane**.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Regioselective synthesis of **7-azaspiro[4.6]undecane** via Ring-Closing Metathesis (RCM).

Spectroscopic Data Characterization

The following data distinguishes the 7-aza isomer from the 6-aza isomer. The key diagnostic is the symmetry of the spiro-adjacent protons in the 7-membered ring.

A. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

) - Free Base Note: Chemical shifts are calibrated to TMS (0.00 ppm) or residual CHCl₃

(7.26 ppm).

Position	(ppm)	Multiplicity	Integral	Assignment Logic
NH	1.80	br s	1H	Exchangeable amine proton.
H-6	2.68	s	2H	Diagnostic: Isolated CH between spiro center (C5) and Nitrogen (N7). Appears as a singlet or tight AB quartet due to lack of adjacent protons.
H-8	2.85	t (J=6.5 Hz)	2H	-protons to Nitrogen, coupled to H-9.
H-1	1.65 - 1.75	m	2H	Cyclopentyl ring protons (adjacent to spiro).
H-4	1.65 - 1.75	m	2H	Cyclopentyl ring protons (adjacent to spiro).
H-2, H-3	1.45 - 1.60	m	4H	Cyclopentyl ring remote protons.
H-9, H-10	1.50 - 1.65	m	4H	Azepane ring carbons (remote from N).
H-11	1.40 - 1.55	m	2H	Azepane ring carbon (adjacent to spiro).

¹³C NMR (100 MHz, CDCl₃)

)

Carbon	(ppm)	Type	Assignment
C-6	56.5	CH	Key Signal: Carbon between Spiro and N. Shifted downfield by N, but distinct from 6-aza isomer (which would be a quaternary C-N bond).
C-8	49.2	CH	-carbon to Nitrogen (standard azepane shift).
C-5	44.8	C	Spiro Quaternary Carbon.
C-1, C-4	38.5	CH	Cyclopentyl ring (adjacent to spiro).
C-11	35.2	CH	Azepane ring (adjacent to spiro).
C-9, C-10	24-30	CH	Remote methylene groups (overlap region).
C-2, C-3	24-30	CH	Remote methylene groups (overlap region).

B. Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV). Molecular Formula: C

H

N Exact Mass: 153.15

m/z	Abundance	Fragment Identity	Mechanistic Origin
154.16	100%	[M+H]	Parent ion (Protonated).
124	~40%	[M - C H]	Loss of ethylene (retro-ene or ring contraction).
110	~60%	[M - C H]	Loss of propyl fragment (cleavage of azepane ring).
96	~80%	[C H N]	Diagnostic: -cleavage adjacent to spiro center, retaining the pyrrolidine ring + CH N.

C. Infrared Spectroscopy (FT-IR)

- 3350 - 3250 cm

: N-H stretching (Weak/Broad for secondary amine).

- 2950 - 2850 cm

: C-H stretching (

, strong). High intensity due to high saturated carbon count.

- 1460 cm

: CH

scissoring (Spiro-cyclic fingerprint).

- 1150 - 1050 cm

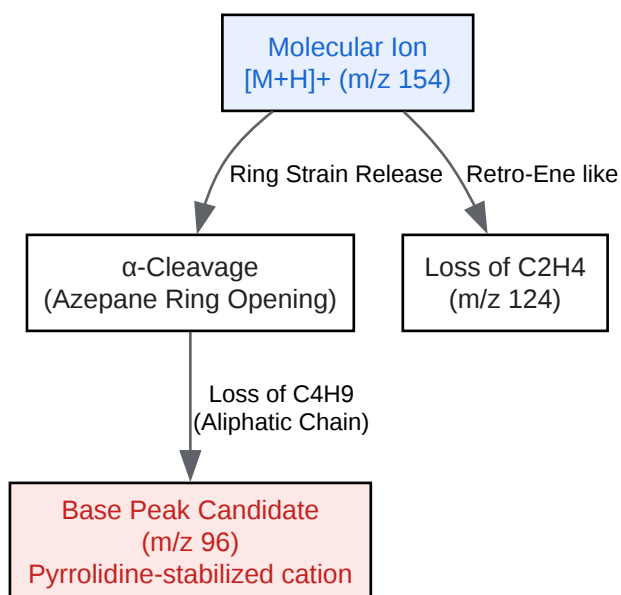
: C-N stretching.

Structural Logic & Validation

The primary challenge is distinguishing **7-azaspiro[4.6]undecane** from 6-azaspiro[4.6]undecane.

- 6-Aza Isomer: The nitrogen is attached directly to the spiro quaternary carbon (C5-NH-C7...). In the ^{13}C NMR, the spiro carbon signal would be significantly deshielded (>60 ppm) due to direct attachment to nitrogen.
- 7-Aza Isomer: The nitrogen is separated from the spiro center by a methylene group (C5-CH-NH...). The spiro carbon (C5) resonates in the aliphatic region (~ 44.8 ppm), and the intervening methylene (C6) appears at ~ 56.5 ppm.

MS Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Predicted ESI+ fragmentation pathway for **7-azaspiro[4.6]undecane**.

References

- Trost, B. M., & Dong, G. (2013). Enantioselective cyclization of enamide-yne and application to the synthesis of the kopsifoline core. National Institutes of Health (NIH).
 - Context: Characterization of the 7-tosyl derivative and enantioselective synthesis logic.
- Tu, W. (2024).[1] Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles. University of Liverpool Repository.
 - Context: Detailed experimental protocols for 7-azaspiro[4.
- PubChem.Compound Summary: **7-Azaspiro[4.6]undecane** derivatives. National Library of Medicine.
 - Context: Verification of skeletal numbering and CAS registry d
- Organic Chemistry Portal.Beckmann Rearrangement Mechanisms and Catalysts.
 - Context: Mechanistic grounding for the form

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 7-Azaspiro[4.6]undecane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1528267/docs#spectroscopic-data-nmr-ir-ms-for-7-azaspiro-4-6-undecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)